molecular formula C32H50O8S B1201756 Integracide A

Integracide A

Cat. No. B1201756
M. Wt: 594.8 g/mol
InChI Key: BGABDSBXSCYPTK-PGHPLGCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Integracide A is a natural product found in Fusarium and Fusarium compactum with data available.

Scientific Research Applications

HIV-1 Integrase Inhibition

Integracide A, a sulfated ester from the tetracyclic triterpenoids family, has shown significant inhibitory activity against the strand transfer reaction of HIV-1 integrase, an enzyme critical for the replication of HIV-1. This discovery positions it as a potential therapeutic agent for HIV-1 infections (Singh et al., 2003).

Antiviral Activity

Integracides exhibit antiviral activity, as evidenced in a viral spread assay. Their chemistry and structure-activity relationship, particularly the importance of a charged group (such as sulfate, carboxyl, or amino) for activity, suggest their potential as antiviral agents, although their therapeutic window remains small or undetermined (Singh et al., 2003).

Antimicrobial and Cytotoxic Activities

While detailed studies on this compound are limited, related integracides and derivatives have demonstrated antimicrobial and cytotoxic activities. For instance, new integracides isolated from Fusarium armeniacum showed moderate cytotoxicity against HeLa cells, indicating a potential for broader biological activities among this compound class (Sato et al., 2023).

properties

Molecular Formula

C32H50O8S

Molecular Weight

594.8 g/mol

IUPAC Name

[(2R,3R,5R,10S,11R,12R,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate

InChI

InChI=1S/C32H50O8S/c1-17(2)18(3)10-11-19(4)22-13-14-23-21-12-15-25-30(6,7)28(40-41(36,37)38)24(34)16-31(25,8)26(21)27(35)29(32(22,23)9)39-20(5)33/h14,17,19,22,24-25,27-29,34-35H,3,10-13,15-16H2,1-2,4-9H3,(H,36,37,38)/t19-,22-,24-,25+,27-,28+,29+,31+,32-/m1/s1

InChI Key

BGABDSBXSCYPTK-PGHPLGCHSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC=C2[C@@]1([C@H]([C@@H](C3=C2CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)OS(=O)(=O)O)O)C)O)OC(=O)C)C

SMILES

CC(C)C(=C)CCC(C)C1CC=C2C1(C(C(C3=C2CCC4C3(CC(C(C4(C)C)OS(=O)(=O)O)O)C)O)OC(=O)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CC=C2C1(C(C(C3=C2CCC4C3(CC(C(C4(C)C)OS(=O)(=O)O)O)C)O)OC(=O)C)C

synonyms

4,4,24-trimethylcholestatrien-2,3,11,12-tetrol-12-acetate, 3-sulfate
A 108835
A-108835

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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